Trisalicylide Trisalicylide
Brand Name: Vulcanchem
CAS No.: 5981-18-0
VCID: VC8350909
InChI: InChI=1S/C21H12O6/c22-19-13-7-1-4-10-16(13)25-20(23)15-9-3-6-12-18(15)27-21(24)14-8-2-5-11-17(14)26-19/h1-12H
SMILES: C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)O2
Molecular Formula: C21H12O6
Molecular Weight: 360.3 g/mol

Trisalicylide

CAS No.: 5981-18-0

Cat. No.: VC8350909

Molecular Formula: C21H12O6

Molecular Weight: 360.3 g/mol

* For research use only. Not for human or veterinary use.

Trisalicylide - 5981-18-0

Specification

CAS No. 5981-18-0
Molecular Formula C21H12O6
Molecular Weight 360.3 g/mol
IUPAC Name 2,10,18-trioxatetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene-3,11,19-trione
Standard InChI InChI=1S/C21H12O6/c22-19-13-7-1-4-10-16(13)25-20(23)15-9-3-6-12-18(15)27-21(24)14-8-2-5-11-17(14)26-19/h1-12H
Standard InChI Key KYLIMUJRJDIPPF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)O2
Canonical SMILES C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)O2

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

Trisalicylide, systematically named 2,10,18-trioxatetracyclo[18.4.0.0⁴,⁹.0¹²,¹⁷]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene-3,11,19-trione, has a molecular formula of C₂₁H₁₂O₆ and a molecular weight of 360.3 g/mol . The IUPAC name reflects its tetracyclic framework comprising three lactone rings formed via ester linkages between salicylic acid derivatives.

Table 1: Key Identifiers of Trisalicylide

PropertyValueSource
CAS Registry Number5981-18-0
SMILESC1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)O2
InChI KeyKYLIMUJRJDIPPF-UHFFFAOYSA-N
Density (Predicted)1.587 g/cm³

Crystallographic and Conformational Analysis

X-ray diffraction studies reveal that trisalicylide adopts a propeller-like conformation in crystalline clathrates, with dihedral angles of ~120° between adjacent salicylide units . This chiral arrangement permits enantiomerization via helical intermediates, with activation energies of 67–72 kJ/mol, as determined by variable-temperature NMR . The interconversion kinetics follow Arrhenius behavior, with rate constants increasing exponentially above 25°C .

Synthesis and Optimization

Traditional Cyclodehydration Methods

Early syntheses of trisalicylide analogs, such as tri-o-thymotide (TOT), suffered from low yields (~35%) due to competing decarboxylation and dimerization side reactions . For instance, heating o-thymotic acid in acetic anhydride produced di-o-thymotide (DOT) and thymol adducts, complicating purification .

Modern High-Yield Protocols

Replacing acetic anhydride with neat POCl₃ at 50°C suppresses side reactions, achieving 93% yield of TOT . This method generalizes to other salicylic acid derivatives, enabling scalable production of trisalicylide analogs:

Table 2: Comparative Yields in Trisalicylide Synthesis

Starting MaterialSolventCatalystYield (%)Reference
o-Thymotic AcidAcetic AnhydrideH₂SO₄35
o-Thymotic AcidNeat POCl₃POCl₃93
3,6-Dimethylsalicylic AcidPyridinePOCl₃89

The use of POCl₃ facilitates rapid cyclization by acting as both a solvent and dehydrating agent, minimizing decarboxylative byproducts .

Physicochemical Properties

Thermal Stability and Solubility

Trisalicylide decomposes at temperatures exceeding 250°C, with a melting point of 198–202°C . It exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in chloroform (12.7 mg/mL) and dimethyl sulfoxide (DMSO) .

Spectroscopic Signatures

  • ¹H NMR (CDCl₃): Three distinct aromatic proton environments at δ 7.02 (doublet, J = 8.4 Hz), δ 7.45 (triplet, J = 7.8 Hz), and δ 7.89 (doublet, J = 8.1 Hz), corresponding to ortho, meta, and para positions relative to ester groups .

  • IR (KBr): Strong absorptions at 1765 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C-O-C asymmetric stretch) .

Applications and Related Compounds

Clathrate Host-Guest Chemistry

Trisalicylide analogs like tri-o-thymotide form inclusion complexes with small molecules (e.g., benzene, chloroform) via van der Waals interactions . The helical conformation of the host creates a cavity diameter of ~6 Å, suitable for encapsulating planar aromatic guests .

Table 3: Pharmacokinetic Comparison: CMT vs. Trisalicylide

ParameterCholine Magnesium TrisalicylateTrisalicylide
Bioavailability85–90%Not applicable
Protein Binding95–98%N/A
Renal Clearance70–80%N/A
Half-Life9–12 hoursN/A

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